molecular formula C18H10ClNO4S B12495016 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one

3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one

Cat. No.: B12495016
M. Wt: 371.8 g/mol
InChI Key: GRFSTWMAPNRLPV-UHFFFAOYSA-N
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Description

3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is a complex organic compound that features a benzoxazole moiety linked to a chromenone structure via a sulfanylacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted benzoxazole derivatives

Mechanism of Action

The mechanism of action of 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is unique due to its specific combination of benzoxazole and chromenone moieties, which confer distinct chemical and biological properties. Its sulfanylacetyl bridge also provides a versatile site for further functionalization and derivatization .

Properties

Molecular Formula

C18H10ClNO4S

Molecular Weight

371.8 g/mol

IUPAC Name

3-[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]chromen-2-one

InChI

InChI=1S/C18H10ClNO4S/c19-11-5-6-16-13(8-11)20-18(24-16)25-9-14(21)12-7-10-3-1-2-4-15(10)23-17(12)22/h1-8H,9H2

InChI Key

GRFSTWMAPNRLPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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